3-Methylbenzo[c]isoxazole-4,7-dione
Description
Properties
CAS No. |
113396-56-8 |
|---|---|
Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-methyl-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C8H5NO3/c1-4-7-5(10)2-3-6(11)8(7)9-12-4/h2-3H,1H3 |
InChI Key |
JVFYCZXPHOYKHC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)C=CC(=O)C2=NO1 |
Canonical SMILES |
CC1=C2C(=O)C=CC(=O)C2=NO1 |
Synonyms |
2,1-Benzisoxazole-4,7-dione,3-methyl-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-Methylbenzo[c]isoxazole-4,7-dione has shown promise as a lead compound in drug discovery. Its structural characteristics allow for modifications that can enhance its biological activity against various diseases, particularly cancer and viral infections. Research indicates that derivatives of isoxazole compounds often exhibit anti-inflammatory and anticancer properties, making them suitable candidates for therapeutic development .
Case Studies
- Anticancer Activity : Studies have demonstrated that isoxazole derivatives can inhibit specific cancer cell lines. For instance, certain derivatives have been reported to downregulate phosphorylated-STAT3 in colon cancer cells, suggesting potential as chemotherapeutic agents .
- Anti-inflammatory Properties : Isoxazoles have been evaluated for their ability to modulate immune responses. Compounds similar to this compound have been shown to inhibit lipoxygenase and cyclooxygenase-2 enzymes, which are critical in inflammatory pathways .
Material Science
Applications in Material Science
The unique properties of this compound make it a candidate for use in material science. Its chemical structure allows it to serve as a building block for synthesizing novel materials with specific functionalities. Research into polymer composites incorporating isoxazole derivatives suggests enhanced thermal stability and mechanical properties.
Biological Research
Biological Activity
Research indicates that this compound may interact with various biological targets due to its structural features. Preliminary studies suggest that it can bind effectively to enzyme active sites or receptor domains, which is crucial for its therapeutic efficacy .
Immunomodulatory Effects
Isoxazole derivatives are being investigated for their immunoregulatory properties. For example, some compounds have been shown to suppress lung inflammation and exhibit anti-inflammatory effects in preclinical models . This opens avenues for further research into their potential in treating autoimmune diseases.
Data Table: Comparative Analysis of Isoxazole Derivatives
| Compound Name | Structure | Unique Features | Applications |
|---|---|---|---|
| This compound | C10H9N2O2 | Methyl group enhances solubility and reactivity | Anticancer, anti-inflammatory |
| 5-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one | C9H6F3N2OS | Contains trifluoromethyl group | Antimicrobial |
| 4-Chloroaniline | C6H6ClN | Amino group; lacks isoxazole ring | Precursor in drug synthesis |
Comparison with Similar Compounds
Comparison with Structural Analogs: Benzo[d]isoxazole-4,7-dione Derivatives
A library of 110 analogs of 7020 was synthesized to explore structure-activity relationships (SAR). Ten compounds demonstrated superior potency in reducing mistranslation and enhancing rifampicin-mediated killing (Table 1) . Key structural modifications include:
Table 1: Bioactivity of Selected 7020 Analogs
| Compound | Substituent Modifications | Mistranslation Inhibition (%) | RSPR Potentiation (Fold) | Direct Antimicrobial Activity |
|---|---|---|---|---|
| 7020 | Parent compound (methyl groups) | 45 | 1.8 | None |
| 9744 | Methyl replaced at positions 5 and 6 | 78 | 3.2 | None |
| 9751 | Halogenation at position 3 | 65 | 2.5 | Minimal |
| 9760 | Extended alkyl chain at position 2 | 82 | 3.5 | None |
Key Findings :
- Methyl Group Replacements : Analogs with modified methyl groups (e.g., 9744) showed enhanced inhibition of mistranslation (78% vs. 45% for 7020) and greater rifampicin potentiation (3.2-fold) .
- Halogenation : Introduction of halogens at position 3 (e.g., 9751) improved activity but retained minimal antimicrobial effects, ensuring selective targeting of mistranslation .
- Quinone Core Essentiality: Analogs lacking the benzoquinone structure (e.g., deoxygenated derivatives) lost bioactivity, underscoring the scaffold’s importance .
Comparison with Functional Analogs: Benzimidazole-4,7-dione Derivatives
Benzimidazole-4,7-diones and their N-oxide derivatives (e.g., compounds 5a–c, 6a–d) share structural similarities with 7020 but exhibit distinct mechanisms and applications. These compounds were developed as hypoxia-activated anticancer prodrugs .
Table 2: Anticancer Activity of Benzimidazole-4,7-diones Under Hypoxia
| Compound | Hypoxia/Normoxia Cytotoxic Ratio | IC₅₀ (Hypoxia, μM) | Reference Compound Comparison |
|---|---|---|---|
| 5a | 3.2 | 0.45 | Similar to tirapazamine |
| 6b | 4.8 | 0.32 | Between mitomycin C and misonidazole |
| 6d | 2.9 | 0.67 | Lower than tirapazamine |
Key Differences :
- Mechanism : Benzimidazole-4,7-diones act via reductive activation under hypoxia, generating cytotoxic radicals that damage DNA . In contrast, 7020 targets ribosomal fidelity without redox activation.
- Structural Variations : The benzimidazole core replaces the isoxazole ring, and N-oxide derivatives (e.g., 6b) exhibit higher hypoxia selectivity .
- Therapeutic Scope : While 7020 addresses antibiotic tolerance, benzimidazole derivatives focus on solid tumors (e.g., A549 lung cancer cells) .
Cross-Scaffold Comparative Analysis
| Parameter | 3-Methylbenzo[d]isoxazole-4,7-dione (7020) | Benzimidazole-4,7-diones (5a–6d) |
|---|---|---|
| Core Structure | Benzo[d]isoxazole-4,7-dione | Benzimidazole-4,7-dione |
| Key Modifications | Methyl/halogen substitutions | N-oxide groups, alkyl chains |
| Primary Application | Antibiotic adjuvants | Anticancer prodrugs |
| Activation Mechanism | Targets RpS5 in ribosomes | Hypoxia-dependent redox activation |
| Selectivity | Non-antimicrobial, enhances rifampicin | Hypoxia-selective cytotoxicity |
Critical Insight: The benzo[d]isoxazole scaffold’s rigid quinone structure is critical for ribosomal targeting, whereas benzimidazole derivatives leverage redox flexibility for tumor-specific toxicity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 3-Methylbenzo[c]isoxazole-4,7-dione derivatives?
- Answer: A reflux-based approach using stoichiometric ratios of precursors (e.g., methyl-3-amino-4-hydroxybenzoate and aryl acids) is widely adopted. Reaction optimization often involves solvent selection (e.g., ethanol with triethylamine) and controlled temperature (0–10°C during addition, followed by reflux for 8–15 hours). Post-synthesis purification typically involves recrystallization or column chromatography. Analytical validation via IR, NMR, and elemental analysis is critical for confirming structural integrity .
Q. How can researchers ensure assay reliability when evaluating the bioactivity of this compound analogs?
- Answer: Assay quality should be validated using metrics like the Z-factor (calculated as ), where and represent the means and standard deviations of positive (e.g., kasugamycin) and negative (e.g., DMSO) controls. This ensures robustness in high-throughput screens, such as luciferase/GFP reporter systems for mycobacterial mistranslation inhibition .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Answer: Key techniques include:
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1677 cm⁻¹).
- NMR (¹H and ¹³C) for regiochemical confirmation (e.g., methyl group integration at δ 0.97–2.41 ppm).
- Elemental analysis (C, H, N) to verify purity (e.g., deviations < 0.4% from theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the mycobacterial mistranslation inhibition of benzo[c]isoxazole-dione analogs?
- Answer: SAR strategies should focus on:
- Core modifications : Introducing electron-withdrawing groups (e.g., nitro or chloro substituents) to enhance electrophilicity.
- Side-chain optimization : Adjusting alkyl chain length (e.g., methyl vs. propyl) to improve ribosomal subunit binding.
- Bioisosteric replacements : Substituting pyridine rings with quinazolinone moieties to modulate solubility and target affinity.
These approaches are validated via phenotypic screening and comparative IC₅₀ analysis of analogs (e.g., compounds 7006, 7013, 7020) .
Q. What experimental frameworks address contradictions in reported bioactivity data for this compound derivatives?
- Answer: Discrepancies may arise from assay variability (e.g., bacterial strain differences) or synthetic impurities. To resolve these:
- Replicate assays under standardized conditions (e.g., fixed Z-factor thresholds).
- Cross-validate using orthogonal methods (e.g., MIC assays vs. transcriptional profiling).
- Re-synthesize compounds with rigorous purity checks (e.g., HPLC > 95%) .
Q. How can computational methods guide the design of this compound derivatives with enhanced antifungal activity?
- Answer: Density Functional Theory (DFT) calculations can predict electron distribution in the dione core, correlating with redox activity. Molecular docking against fungal cytochrome P450 targets (e.g., CYP51) identifies favorable binding conformations. For example, nitro group positioning in ZG-20-07 derivatives significantly impacts antifungal potency .
Q. What strategies mitigate degradation of this compound derivatives during long-term storage?
- Answer: Store compounds in anhydrous, UV-resistant containers at –20°C under inert gas (N₂/Ar). Pre-storage lyophilization reduces hydrolytic degradation. Stability should be monitored via periodic LC-MS to detect oxidation byproducts (e.g., quinone formation) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
